2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide
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Overview
Description
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is a chemical compound with a complex structure that includes a pyridine ring, a chloromethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide typically involves multiple steps. One common method starts with the chloromethylation of 5-methyl-3-pyridinecarboxylic acid, followed by esterification with ethanol. The final step involves the oxidation of the pyridine ring to introduce the 1-oxide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Safety measures are also essential due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen in the pyridine ring.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring and its 1-oxide group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-methylpyridine
- 3-Pyridinecarboxylic acid ethyl ester
- 2-(Chloromethyl)pyridine
Uniqueness
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is unique due to the presence of both the chloromethyl and ethyl ester groups, as well as the 1-oxide on the pyridine ring
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-5-methyl-1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)8-4-7(2)6-12(14)9(8)5-11/h4,6H,3,5H2,1-2H3 |
InChI Key |
TYVQJATUJRGQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C([N+](=CC(=C1)C)[O-])CCl |
Origin of Product |
United States |
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